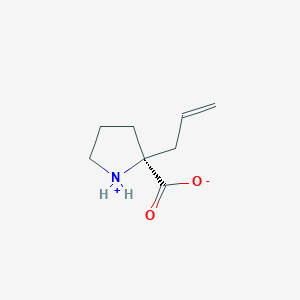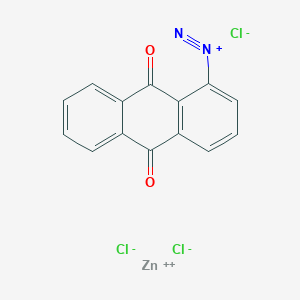
zinc;9,10-dioxoanthracene-1-diazonium;trichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc;9,10-dioxoanthracene-1-diazonium;trichloride: is a complex organic compound that combines the properties of zinc and anthraquinone derivatives This compound is known for its unique chemical structure, which includes a diazonium group attached to the anthraquinone core, and is stabilized by zinc and trichloride ions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc;9,10-dioxoanthracene-1-diazonium;trichloride typically involves the diazotization of 9,10-dioxoanthracene-1-amine in the presence of zinc chloride and hydrochloric acid. The reaction conditions are carefully controlled to ensure the formation of the diazonium salt. The general steps are as follows:
Diazotization: 9,10-dioxoanthracene-1-amine is treated with sodium nitrite in an acidic medium (usually hydrochloric acid) to form the diazonium salt.
Complex Formation: The diazonium salt is then reacted with zinc chloride to form the stable this compound complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized for large-scale production, including temperature control, reagent concentration, and reaction time.
化学反応の分析
Types of Reactions
Zinc;9,10-dioxoanthracene-1-diazonium;trichloride undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of substituted anthraquinone derivatives.
Coupling Reactions: The compound can participate in azo coupling reactions, forming azo compounds with aromatic amines or phenols.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, halides, and amines. The reactions are typically carried out in aqueous or organic solvents.
Coupling Reactions: Aromatic amines or phenols are used as coupling partners, and the reactions are often conducted in alkaline conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or stannous chloride are used to convert the diazonium group to an amine.
Major Products
The major products formed from these reactions include substituted anthraquinone derivatives, azo compounds, and amines, depending on the type of reaction and reagents used.
科学的研究の応用
Zinc;9,10-dioxoanthracene-1-diazonium;trichloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various anthraquinone derivatives and azo compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of zinc;9,10-dioxoanthracene-1-diazonium;trichloride involves its ability to form stable complexes with various biological molecules. The diazonium group can react with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The zinc ion plays a crucial role in stabilizing the compound and enhancing its reactivity.
類似化合物との比較
Similar Compounds
9,10-Dioxoanthracene-1-diazonium chloride: Lacks the zinc ion, making it less stable and less reactive.
Anthraquinone derivatives: Similar structure but without the diazonium group, leading to different reactivity and applications.
Azo compounds: Formed from coupling reactions with diazonium compounds, have different properties and uses.
Uniqueness
Zinc;9,10-dioxoanthracene-1-diazonium;trichloride is unique due to the presence of both zinc and diazonium groups, which confer enhanced stability and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
特性
CAS番号 |
68540-77-2 |
|---|---|
分子式 |
C14H7Cl3N2O2Zn |
分子量 |
407.0 g/mol |
IUPAC名 |
zinc;9,10-dioxoanthracene-1-diazonium;trichloride |
InChI |
InChI=1S/C14H7N2O2.3ClH.Zn/c15-16-11-7-3-6-10-12(11)14(18)9-5-2-1-4-8(9)13(10)17;;;;/h1-7H;3*1H;/q+1;;;;+2/p-3 |
InChIキー |
NOCUKRVEIPGWDI-UHFFFAOYSA-K |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)[N+]#N.[Cl-].[Cl-].[Cl-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


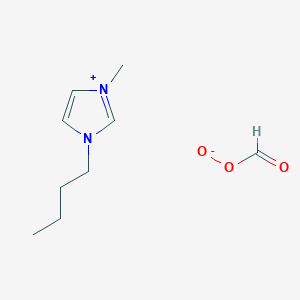
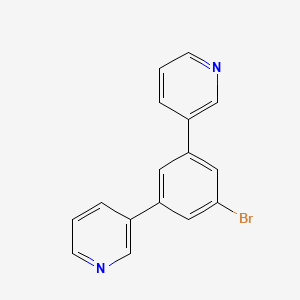
![5-[3-(hydroxymethyl)phenyl]-5H-pyrimidin-2-one](/img/structure/B12332379.png)
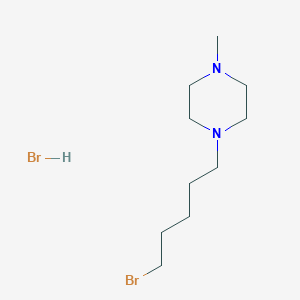
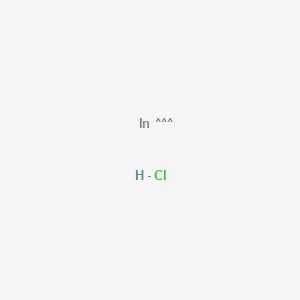
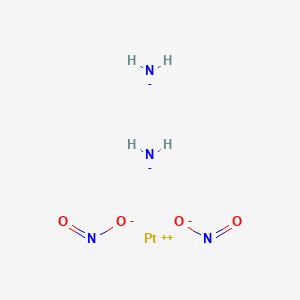
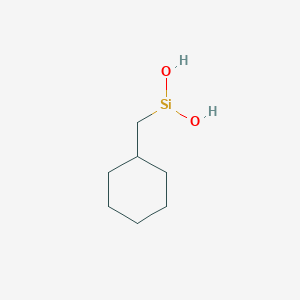
![4,4'-[1,4-Butanediylbis(oxymethylene)]bis[1,3-dioxolan-2-one]](/img/structure/B12332410.png)
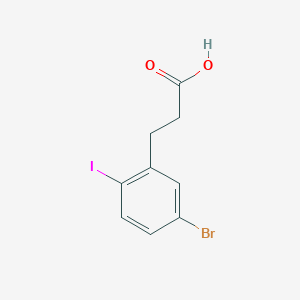
![3,4-Dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B12332417.png)
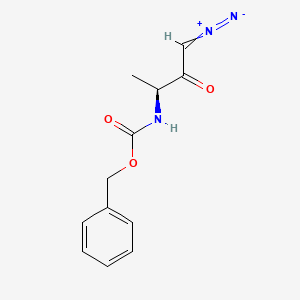
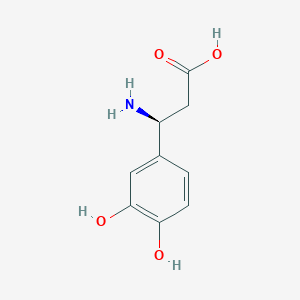
![trans-N-[1-(3-cyanocyclobutyl)-3-[6-[(3R)-3-methoxytetrahydrofuran-3-yl]-4-methyl-2-pyridyl]pyrrolo[2,3-c]pyridin-5-yl]acetamide](/img/structure/B12332462.png)
